molecular formula C12H15FN2 B1456216 N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine CAS No. 1220029-76-4

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine

Cat. No.: B1456216
CAS No.: 1220029-76-4
M. Wt: 206.26 g/mol
InChI Key: MTULPPHYZTWPPP-UHFFFAOYSA-N
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Description

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine is an organic compound with the chemical formula C12H15FN2. This compound is characterized by the presence of two allyl groups and a fluorine atom attached to a benzene ring, which also contains two amine groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-1,4-benzenediamine as the primary starting material.

    Allylation Reaction: The 2-fluoro-1,4-benzenediamine undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine groups.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with modified amine groups.

    Substitution: Substituted products with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorine atom and allyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    N-1,N-1-Diallyl-1,4-benzenediamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoro-1,4-benzenediamine: Does not contain allyl groups, leading to distinct applications and reactions.

    N-1,N-1-Diallyl-2-chloro-1,4-benzenediamine:

Uniqueness

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine is unique due to the presence of both allyl groups and a fluorine atom on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTULPPHYZTWPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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